molecular formula C22H31N3O4S B2836154 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-07-9

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2836154
CAS No.: 878057-07-9
M. Wt: 433.57
InChI Key: LGQXXDIQLSEWBL-UHFFFAOYSA-N
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Description

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the sulfonyl group and the cyclohexylamino moiety. The final step involves the attachment of the N,N-diethylacetamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The indole ring may also interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-indole derivatives and sulfonamides. Examples are:

  • 2-(3-((2-(methylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
  • 2-(3-((2-(ethylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Uniqueness

What sets 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the cyclohexylamino group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Properties

IUPAC Name

2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)30(28,29)16-21(26)23-17-10-6-5-7-11-17/h8-9,12-14,17H,3-7,10-11,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQXXDIQLSEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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